molecular formula C8H2F17O3P B1355264 (Heptadecafluorooctyl)phosphonic acid

(Heptadecafluorooctyl)phosphonic acid

Cat. No.: B1355264
M. Wt: 500.05 g/mol
InChI Key: CPRNWMZKNOIIML-UHFFFAOYSA-N
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Description

(Heptadecafluorooctyl)phosphonic acid (CAS 40143-78-0) is a fluorinated organophosphorus compound characterized by a perfluorooctyl chain (C8F17) linked to a phosphonic acid group (-PO3H2). Its molecular formula is C8H5F17O3P, with a molecular weight of 528.102 g/mol . The compound combines the hydrophobic and chemically inert properties of perfluoroalkyl chains with the strong chelating and surface-modifying capabilities of phosphonic acids. It is soluble in polar solvents like water and dimethyl sulfoxide (DMSO) despite its fluorinated chain, likely due to the hydrophilic phosphonic acid group .

Properties

Molecular Formula

C8H2F17O3P

Molecular Weight

500.05 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylphosphonic acid

InChI

InChI=1S/C8H2F17O3P/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28)

InChI Key

CPRNWMZKNOIIML-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Other Fluorinated Phosphonic Acids

Fluorinated phosphonic acids vary in chain length and substitution patterns, which influence their physicochemical properties. Key examples include:

Compound Name CAS Number Molecular Formula Fluorine Atoms Key Properties/Applications
(Heptadecafluorooctyl)phosphonic acid 40143-78-0 C8H5F17O3P 17 Soluble in water/DMSO; surface modification
(Tridecafluorohexyl)phosphonic acid 40143-76-8 C6H3F13O3P 13 Shorter chain; lower hydrophobicity
(Heptadecafluorodecyl)phosphonic acid 80220-63-9 C10H6F17O3P 17 Longer chain (C10); enhanced chemical resistance

Key Findings :

  • Longer perfluoroalkyl chains (e.g., C10 in heptadecafluorodecyl) increase hydrophobicity and thermal stability but may reduce solubility in polar solvents .
  • Shorter chains (e.g., C6 in tridecafluorohexyl) balance hydrophobicity with better dispersibility in aqueous systems .

Functional Group Comparison: Phosphonic Acid vs. Carboxylic/Sulfonic Acids

Phosphonic acids exhibit distinct behavior compared to carboxylic (-COOH) and sulfonic (-SO3H) acids:

Property Phosphonic Acid (-PO3H2) Carboxylic Acid (-COOH) Sulfonic Acid (-SO3H)
Acidity (pKa) ~2.1 (first dissociation) ~4.5–5.0 ~1.0
Geometry Tetrahedral at P atom Planar at C atom Tetrahedral at S atom
Anchoring on Metal Oxides Strong (bidentate binding) Moderate (monodentate) Weak (ionic interactions)
Example Compound This compound Stearic acid (C17H35COOH) Perfluorooctanesulfonic acid (PFOS)

Key Findings :

  • Phosphonic acids exhibit stronger binding to metal oxides (e.g., SnO2, TiO2) due to their bidentate coordination, making them superior for surface functionalization in materials science .
  • Sulfonic acids (e.g., PFOS) are more acidic but lack the chelating ability of phosphonic acids, limiting their use in corrosion inhibition .

Key Findings :

  • Fluorinated phosphonic acids may exhibit enhanced bioavailability and stability compared to non-fluorinated analogs due to their resistance to enzymatic degradation .
  • The tetrahedral geometry of phosphonic acids mimics transition states in enzymatic reactions, improving inhibitory potency .

Solubility and Acidity Properties

Compound Solubility in Water Acidity (pKa) Key Influencing Factors
This compound High (due to -PO3H2) ~2.1 Phosphonic acid group dominates over fluorocarbon chain
Perfluorooctanoic acid (PFOA) Low ~2.8 Hydrophobic fluorocarbon chain reduces solubility
Phosphoric acid (H3PO4) Very high 2.1, 7.2, 12.3 Higher acidity but less stable in organic media

Key Findings :

  • The phosphonic acid group in this compound counteracts the hydrophobicity of its fluorinated chain, enabling solubility in aqueous systems .
  • Non-fluorinated phosphonic acids (e.g., H3PO3) are less acidic than H3PO4 but more soluble in organic solvents .

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